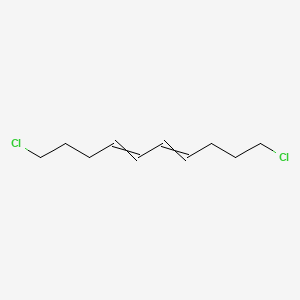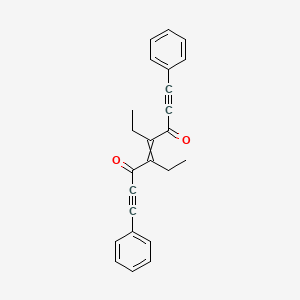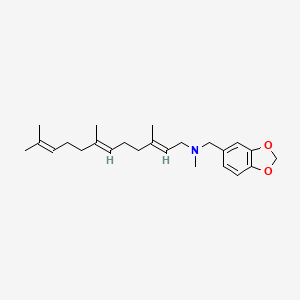
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is a compound that combines the structural features of farnesyl groups and methylenedioxybenzylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine typically involves the reaction of farnesyl chloride with N-methyl-3,4-methylenedioxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine can undergo various chemical reactions, including:
Oxidation: The farnesyl group can be oxidized to form farnesyl alcohol or farnesyl aldehyde.
Reduction: The compound can be reduced to form this compound hydrochloride.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Farnesyl alcohol, farnesyl aldehyde.
Reduction: this compound hydrochloride.
Substitution: Various substituted methylenedioxy derivatives.
Applications De Recherche Scientifique
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving farnesylated proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases related to protein prenylation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine involves its interaction with molecular targets such as farnesylated proteins. The compound can inhibit the function of these proteins by preventing their proper localization within the cell. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxybenzyl structure.
3,4-Methylenedioxyphenethylamine: A substituted phenethylamine with a methylenedioxy group.
Uniqueness
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is unique due to the presence of the farnesyl group, which imparts distinct biological and chemical properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
57710-61-9 |
|---|---|
Formule moléculaire |
C24H35NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2E,6E)-N-(1,3-benzodioxol-5-ylmethyl)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C24H35NO2/c1-19(2)8-6-9-20(3)10-7-11-21(4)14-15-25(5)17-22-12-13-23-24(16-22)27-18-26-23/h8,10,12-14,16H,6-7,9,11,15,17-18H2,1-5H3/b20-10+,21-14+ |
Clé InChI |
PRHZTADWIRISQU-SKVGTYKASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CN(C)CC1=CC2=C(C=C1)OCO2)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCN(C)CC1=CC2=C(C=C1)OCO2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
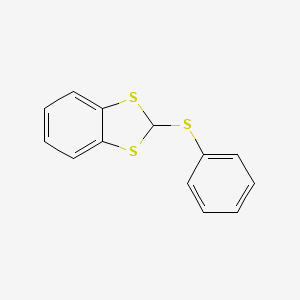
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
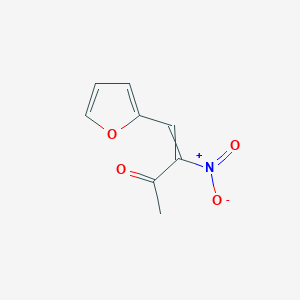
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
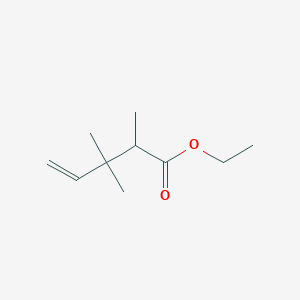
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)
